molecular formula C9H9F3N2O B016561 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine CAS No. 154187-45-8

3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine

Cat. No. B016561
M. Wt: 218.18 g/mol
InChI Key: PUYZOKJLNFUGBZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or significance in scientific research or industry.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include computational studies to predict these properties.


Scientific Research Applications

  • Versatile Photoactivated Tethers : Compounds like 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine serve as versatile photoactivated "tethers" for the covalent surface modification of graphitic carbon and carbon nanotubes, enhancing their chemical properties (Lawrence et al., 2011).

  • Carbene Progenitors in Biological Systems : These compounds have been widely utilized as carbene progenitors in biological systems, surface modification research, and as synthetic reagents. This includes their use in theoretical studies, experimental methods, and diverse applications (McAllister, Perry, & Taylor, 2008).

  • Efficient Carbon Radical Traps : Diazirines, a category including such compounds, act as efficient carbon radical traps. They facilitate the creation of imines, which can be hydrolyzed to amines, a process important in synthetic chemistry (Barton et al., 1993).

  • Potential in Medicinal Chemistry : The structural and reactivity properties of related compounds, such as triazene-1,3-di(2-methoxyphenyl), suggest potential applications in medicinal chemistry and as organometallic ligands (Rofouei, Shamsipur, & Payehghadr, 2006).

  • Photoaffinity Labeling Applications : Recent advancements have been made in synthesizing optically pure (trifluoromethyl)diazirine derivatives through novel one-pot methods, contributing significantly to photoaffinity labeling applications (Wang et al., 2015).

  • Synthesis of Chiral Diaziridines : Studies have successfully synthesized chiral 3,3-bis(trifluoromethyl)diaziridines with high optical purity, crucial for understanding the mechanisms of certain chemical reactions (Kostyanovsky, Shustov, & Zaichenko, 1982).

  • Friedel-Crafts Alkylations : Photoactivation of (p-methoxyphenyl)(trifluoromethyl)diazirine with phenolic partners leads to Friedel-Crafts alkylations, a significant advancement for "cleaner" diazirines in chemical biology (Raimer & Lindel, 2013).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It may also involve recommendations for safe handling and disposal.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about its future significance in science or industry.


properties

IUPAC Name

3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYZOKJLNFUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440369
Record name 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine

CAS RN

154187-45-8
Record name 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Kobayashi, C Sridar, UM Kent, SG Puppali… - Drug metabolism and …, 2006 - ASPET
It has been demonstrated previously that several 3-trifluoromethyl-3-(4-alkoxyphenyl)diaziridines inhibit the 7-ethoxy-4-(trifluoroethyl)coumarin (7-EFC) O-deethylation activity of P450 …
Number of citations: 5 dmd.aspetjournals.org
Y Hatanaka, M Hashimoto, H Kurihara… - The Journal of …, 1994 - ACS Publications
A series of simple methods formodifying diazirines bearing an aromatic ring has beenaccomplished. This first versatile approach involving direct substitution on the aromatic ring of …
Number of citations: 155 pubs.acs.org
T Mayer, ME Maier - 2007 - Wiley Online Library
The novel aromatic diazirine‐containing benzoic acid 22 was prepared via the diazirine 11 as the key intermediate. After formylation of the aryl ring and cleavage of the methyl ether …
YC Lin - 2010 - etheses.dur.ac.uk
This research aims to use fluorescent BODIPY probes to measure biological function within a plant cell. In particular developing BODIPY fluors with emission at near-infrared and long …
Number of citations: 3 etheses.dur.ac.uk
L Bi - 2023 - dspace.library.uvic.ca
Crosslinking technologies are widely employed in our daily life: from silicone bakeware to epoxy adhesives and rubber tires. Traditionally, however, each type of commodity polymer …
Number of citations: 0 dspace.library.uvic.ca
MG Song - 2012 - search.proquest.com
Part 1. Using B3LYP calculations, we show that a trifluoromethyl group can stabilize singlet versus triplet carbenes by a small, but systematic amount vs. hydrogen. Geometry and …
Number of citations: 2 search.proquest.com
PD Dossa - 2013 - digitalcommons.rockefeller.edu
The emergence of antibiotic-resistant bacterial pathogens and the discovery of new bacterial pathogens have motivated the development of novel antibacterials. One recently proposed …
Number of citations: 2 digitalcommons.rockefeller.edu

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